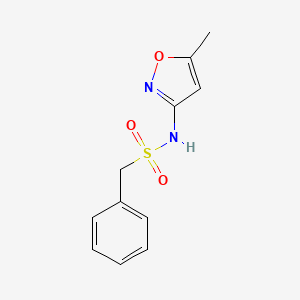![molecular formula C23H34N4 B5516421 4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is a complex organic molecule featuring a piperazine core and various functional groups. It's a part of the broader family of pyrazole derivatives, which are known for their diverse chemical and physical properties.
Synthesis Analysis
Although there isn't a direct study on the synthesis of this exact compound, similar compounds have been synthesized through various methods. For instance, Karczmarzyk and Malinka (2004) studied the crystal and molecular structures of related isothiazolopyridine derivatives, suggesting that similar synthetic routes might be applicable (Karczmarzyk & Malinka, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray crystallography. For instance, Hayvalı et al. (2010) used this technique for similar pyrazole derivatives, providing insights into the molecular conformation and crystal packing (Hayvalı et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can vary based on the substituents attached to the core structure. Studies like that of Rodinovskaya et al. (2003) offer insights into the reactivity of such compounds, especially when interacting with other pyridinyl groups (Rodinovskaya et al., 2003).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. Crystallographic studies provide valuable data on melting points, solubility, and crystallinity, as seen in the works of Kariuki et al. (2021) and others (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and chemical stability, can be inferred from structural analysis and reactivity studies. For instance, the study of cyclohexylamine reactions with similar compounds by Hernandez et al. (2015) sheds light on potential reaction pathways and chemical behaviors (Hernandez et al., 2015).
Aplicaciones Científicas De Investigación
Cyclization Reactions
Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with various compounds leads to the creation of derivatives with potential applications in medicinal chemistry due to their complex structures and potential biological activities (Shikhaliev et al., 2008).
Corrosion Inhibitors
Theoretical studies of bipyrazolic-type organic compounds reveal their potential as corrosion inhibitors, highlighting the role of electronic properties in their efficiency. Such studies are crucial for developing new materials that can protect against corrosion in industrial applications (Wang et al., 2006).
Antimicrobial Activities
New classes of compounds combining pyrazolinone/pyrazole and benzothiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity. These findings are significant for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Amir et al., 2012).
Antileukemic Activity
Research into 4-triazenopyrazole derivatives has shown promising in vitro antileukemic activity against certain cancer cell lines, demonstrating the potential of such compounds in cancer treatment strategies (Daidone et al., 2004).
Propiedades
IUPAC Name |
4-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-1,2-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4/c1-18-15-27(14-13-25(18)2)17-22-16-26(3)24-23(22)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h9-12,16,18-19H,4-8,13-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZPRDCWXCUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)
![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)
![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)
![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)